3-(Acetamidomethyl)pyridine
Description
Historical Context of Pyridine (B92270) Chemistry in Research
The journey of pyridine chemistry began in the 19th century with its isolation from coal tar by Scottish chemist Thomas Anderson in 1849. numberanalytics.com Initially named "pyridine" from the Greek words "pyr" (fire) and "idine" (aromatic bases), its structure was not fully elucidated until the work of Wilhelm Körner and James Dewar in the late 1860s and early 1870s. nih.govwikipedia.org They proposed that pyridine's structure is analogous to benzene, with one carbon-hydrogen unit replaced by a nitrogen atom. wikipedia.org
The first synthesis of a heteroaromatic compound, pyridine itself, was reported in 1876 by Ramsay, who combined acetylene (B1199291) and hydrogen cyanide under red-hot conditions. nih.gov A significant milestone in the synthesis of pyridine derivatives was the Hantzsch pyridine synthesis, developed by Arthur Hantzsch in 1881. wikipedia.org This method, which typically involves the condensation of a β-keto acid, an aldehyde, and ammonia (B1221849), laid the groundwork for accessing a wide array of substituted pyridines. wikipedia.org Another classical method, the Chichibabin pyridine synthesis, was reported in 1924 and involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. wikipedia.org These foundational synthetic methodologies have been refined over the years and remain relevant in contemporary organic synthesis. numberanalytics.com
Contemporary Research Landscape of Pyridine-Containing Compounds
In modern chemical research, pyridine and its derivatives are ubiquitous and indispensable. numberanalytics.com The presence of the nitrogen atom in the aromatic ring imparts unique electronic properties, basicity, and the ability to participate in a wide range of chemical reactions, making pyridine a versatile building block. numberanalytics.com The global pyridine market was valued at over USD 1.1 billion in 2021 and is projected to exceed USD 2.4 billion by 2028, reflecting its widespread industrial and academic importance. jchemrev.com
The applications of pyridine-containing compounds are vast and varied, spanning pharmaceuticals, agrochemicals, and materials science. ignited.in In medicinal chemistry, the pyridine scaffold is a "privileged" structure, frequently incorporated into drug candidates to enhance their pharmacological and pharmacokinetic properties, such as solubility and metabolic stability. jchemrev.comresearchgate.net An analysis of the US FDA database reveals that pyridine is the second most utilized nitrogen heterocycle in approved pharmaceuticals. nih.gov Pyridine derivatives have been successfully developed as treatments for a wide range of conditions, including tuberculosis, cancer, HIV/AIDS, and inflammation. researchgate.nettandfonline.com
The research landscape continues to evolve, with a focus on developing novel synthetic methods that are more efficient and sustainable. numberanalytics.com Furthermore, there is a significant and ongoing effort to explore new pyridine derivatives for their potential as enzyme inhibitors, antimicrobial agents, and antiviral compounds, driven by the need to address challenges like antibiotic resistance. researchgate.netnih.gov
Rationale for In-depth Academic Investigation of 3-(Acetamidomethyl)pyridine
The specific compound this compound, while not as widely known as some other pyridine derivatives, serves as a valuable subject for academic investigation for several key reasons. As a substituted pyridine, it possesses the fundamental chemical characteristics of the parent heterocycle, but the acetamidomethyl group at the 3-position introduces specific functionalities that warrant detailed study.
The acetamidomethyl group can act as a protecting group in more complex syntheses and can be a precursor to other functional groups. For instance, the acetamide (B32628) can be hydrolyzed to a primary amine, providing a reactive site for further chemical modification. Research has demonstrated the synthesis of this compound as an intermediate in the creation of more complex molecules, such as 4-(N-Acetamidomethyl)-2-pyridine aldehyde, highlighting its utility as a building block in organic synthesis. rasayanjournal.co.inresearchgate.net
Furthermore, the structural motif of an acetamido group attached to a pyridine ring is found in molecules with interesting biological activities. For example, derivatives of imidazo[1,2-a]pyridine (B132010) containing an acetamido methyl group have been synthesized and evaluated for their anti-inflammatory and antibacterial properties. ijpsr.cominnovareacademics.in Specifically, compounds bearing a (2-(...)-acetamido)methyl moiety have shown notable activity. ijpsr.com The study of this compound and its analogs can, therefore, provide valuable structure-activity relationship (SAR) data for the design of new therapeutic agents. For instance, research into 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which include an acetamidomethyl group, has shown promising antibacterial activity. nih.gov The in-depth academic investigation of this compound is thus justified by its potential as a versatile synthetic intermediate and as a scaffold for the development of biologically active compounds. Its study contributes to the broader understanding of how substituents on the pyridine ring influence chemical reactivity and biological function.
Interactive Data Table: Properties of Pyridine
| Property | Value |
| Chemical Formula | C5H5N |
| Molar Mass | 79.102 g·mol−1 |
| Appearance | Colorless liquid |
| Odor | Nauseating, fish-like |
| Density | 0.9819 g/mL (20 °C) |
| Melting Point | −41.63 °C |
| Boiling Point | 115.2 °C |
| Solubility in Water | Miscible |
| Acidity (pKa of pyridinium) | 5.23 |
Data sourced from Wikipedia wikipedia.org
Structure
3D Structure
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-7(11)10-6-8-3-2-4-9-5-8/h2-5H,6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZCRXVJXGYIFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370625 | |
| Record name | 3-(ACETAMIDOMETHYL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22977-34-0 | |
| Record name | 3-(ACETAMIDOMETHYL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Acetamidomethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Acetamidomethyl Pyridine and Its Precursors
Established Synthetic Pathways to the Pyridine (B92270) Core with Functionalization
Traditional synthetic routes to 3-(Acetamidomethyl)pyridine and its precursors rely on well-documented and robust chemical transformations. These methods primarily involve the direct functionalization of pyridine building blocks or the formation of the amide bond as a key final step.
The most direct and common method for the synthesis of this compound is the N-acylation of its precursor, 3-(aminomethyl)pyridine (B1677787). researchgate.net This reaction involves the formation of an amide bond between the primary amine of 3-(aminomethyl)pyridine and an acetylating agent.
A frequently employed procedure involves reacting 3-(aminomethyl)pyridine with acetic anhydride (B1165640). rsc.org In a typical modification of a reported procedure for the 4-substituted isomer, acetic anhydride is added slowly to 4-(aminomethyl)pyridine (B121137) with continuous stirring, and the solution is refluxed for one hour. rsc.org Excess acetic anhydride and the acetic acid byproduct are then removed by evaporation to yield the acetamide (B32628) product. rsc.org Another approach involves dissolving 3-aminopyridine (B143674) in a mixture of pyridine and acetic anhydride and maintaining the solution at room temperature. rsc.org
General acylation can also be performed in a flask with a suitable solvent like dichloromethane. For instance, an acid can be activated, and then 3-(aminomethyl)pyridine is added to the mixture, which is stirred at a controlled temperature for an extended period to ensure the reaction goes to completion. guidechem.com The final product is then isolated through filtration and a series of washes with acidic and basic aqueous solutions. guidechem.com
| Starting Material | Acylating Agent | Solvent/Conditions | Key Findings | Reference |
|---|---|---|---|---|
| 4-(aminomethyl)pyridine | Acetic Anhydride | Neat, reflux for 1 hour | Direct and efficient method, product obtained after evaporation of excess reagents. | rsc.org |
| 3-(aminomethyl)pyridine | Benzyl acid (activated) | Dichloromethane, 40 °C, 48 hours | Demonstrates a general procedure for acylating the aminomethyl group on the pyridine ring. | guidechem.com |
| 3-Aminopyridine | Acetic Anhydride | Pyridine, room temperature, 24 hours | A mild condition for acylating the amino group directly attached to the pyridine ring. | rsc.org |
The synthesis of functionalized pyridines often begins with simple, commercially available pyridine derivatives that are subsequently modified. Pyridines are a crucial class of heterocycles in the pharmaceutical and agrochemical industries, leading to extensive development of synthetic methods to access functionalized versions. nih.govcore.ac.uk
One common strategy involves the reduction of a cyano group. For example, 3-cyanopyridine (B1664610) can be catalytically hydrogenated to produce 3-(aminomethyl)pyridine, the direct precursor for the target compound. rasayanjournal.co.in This reduction is often carried out using catalysts like palladium on charcoal (Pd/C) under hydrogen pressure. rasayanjournal.co.innih.gov The resulting primary amine is then available for acylation. rasayanjournal.co.in
Another advanced strategy for modifying the pyridine core is the Minisci reaction, which allows for the direct C-H functionalization of the electron-deficient pyridine ring with alkyl radicals. nih.gov A significant challenge in this area has been controlling the regioselectivity, particularly for C-4 alkylation. nih.govacs.org Recent studies have introduced a removable blocking group derived from maleic acid, which directs Minisci-type decarboxylative alkylation specifically to the C-4 position of the pyridine ring. nih.govacs.org This allows for the installation of various functional groups on the basic pyridine skeleton before proceeding with other transformations.
Furthermore, the lithiation of N-protected 3-(aminomethyl)pyridine derivatives offers a route to further functionalization. Depending on the lithium reagent and reaction conditions, lithiation can occur regioselectively at the 4-position of the pyridine ring or on the side-chain, allowing for the introduction of various electrophiles. researchgate.net For example, using t-butyllithium tends to result in dilithiation on the amide nitrogen and the C-4 position of the ring. researchgate.net
Advanced Synthetic Approaches to this compound and its Derivatives
To improve reaction times, yields, and environmental profiles, modern synthetic chemistry has explored advanced techniques such as microwave assistance and mechanochemistry.
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, known for accelerating reaction rates and often improving yields compared to conventional heating methods. oatext.com This technique has been applied to the synthesis of various pyridine derivatives. rsc.orgijpsr.com The rapid and uniform heating provided by microwave irradiation can significantly reduce reaction times, from hours to minutes. researchgate.net
For example, the synthesis of various acetamides, including N-(pyridin-3-yl)acetamide derivatives, has been successfully achieved using microwave irradiation. mdpi.com In a general procedure, a substituted aminopyridine is reacted with chloroacetyl chloride under microwave irradiation to form an intermediate, which can then be further modified. mdpi.com The synthesis of imidazo[1,2-a]pyridine (B132010) derivatives, which starts from 2-aminopyridine, has been shown to complete in as little as 60 seconds under microwave irradiation, with yields ranging from 24% to 99%. researchgate.net These examples highlight the potential for applying microwave-assisted protocols to the acylation of 3-(aminomethyl)pyridine to rapidly produce this compound.
| Method | Reaction Time | Yield | Key Advantage | Reference |
|---|---|---|---|---|
| Thermal Heating | Not specified, typically hours | Often lower than MW | Standard laboratory setup | researchgate.net |
| Microwave Irradiation | 60 seconds | Up to 99% | Drastically reduced reaction time, high yields | researchgate.net |
Mechanochemistry, or synthesis via mechanical force (e.g., ball-milling), offers a solvent-free or low-solvent alternative to traditional solution-phase chemistry. mdpi.com Comparative studies have demonstrated its efficiency against conventional thermal methods.
In the synthesis of phenacyl bromides, key precursors for imidazo[1,2-a]pyridines, mechanosynthesis was compared with microwave irradiation and thermal treatment. researchgate.net For the synthesis of 4'-methoxy-2-bromoacetophenone, mechanosynthesis provided an excellent yield of 98% in 15 minutes. In comparison, microwave irradiation gave a 78% yield in the same amount of time, while conventional thermal heating resulted in an 80% yield over a longer period. researchgate.net However, for other substrates, such as those with double substitutions on the aromatic ring, microwave irradiation proved superior, delivering a 99% yield compared to 65% for mechanosynthesis. researchgate.net This indicates that the optimal method can be substrate-dependent, but mechanosynthesis is a highly effective and environmentally friendly strategy. researchgate.netmdpi.com
| Method | Time (min) | Yield (%) | Reference |
|---|---|---|---|
| Microwave Irradiation | 15 | 78 | researchgate.net |
| Mechanosynthesis | 15 | 98 | researchgate.net |
| Thermal Treatment | 40 | 80 | researchgate.net |
The use of catalysts is central to modern organic synthesis for creating efficient, selective, and high-yielding reactions. researchgate.net Numerous catalytic systems have been developed for the synthesis of pyridine derivatives.
One approach involves multicomponent reactions catalyzed by heteropolyacids. For instance, a Wells-Dawson acid can catalyze the Hantzsch-like condensation of an aldehyde, a β-ketoester, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions to produce highly functionalized pyridines with yields ranging from 60-99%. conicet.gov.ar Another strategy employs isothiourea catalysts in a one-pot synthesis to produce 2,4,6-substituted pyridines from (phenylthio)acetic acid and α,β-unsaturated ketimines. nih.govcore.ac.uk
For the selective oxidation of pyridine precursors, Cu-based zeolite catalysts have been shown to be effective. The selective oxidation of 3-methyl-pyridine to produce nicotinic acid (niacin) can be achieved using a Cu/13X zeolite catalyst with hydrogen peroxide as the oxidant under mild conditions. oaepublish.com This highlights the potential for catalytic oxidation of the methyl group in a related precursor, followed by amidation, as an alternative route.
Furthermore, nano-magnetic catalysts have been developed for the synthesis of complex pyridine systems. A novel Fe3O4-based nano-magnetic metal-organic framework has been used to catalyze the condensation reaction of aldehydes, a pyrazol-3-ylamine, and 3-(cyanoacetyl)indole to afford pyrazolo[3,4-b]pyridines in high yields under solvent-free conditions. nih.gov
| Catalyst | Reaction Type | Substrates | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Wells-Dawson Acid (HPA) | Hantzsch-like condensation | Aldehyde, β-ketoester, Ammonium acetate | Solvent-free, 80 °C | 60-99% | conicet.gov.ar |
| Isothiourea (DHPB) | Michael addition/Lactamization | (Phenylthio)acetic acid, α,β-unsaturated ketimine | CH2Cl2, 0 °C | Moderate to good | nih.govcore.ac.uk |
| Fe3O4@MIL-101(Cr)-N(CH2PO3)2 | Condensation | Aldehydes, Pyrazol-3-ylamine, 3-(cyanoacetyl)indole | Solvent-free, 100 °C | High | nih.gov |
| Cu/13X Zeolite | Selective Oxidation | 3-Methyl-pyridine, H2O2 | Acetonitrile (B52724), 70 °C | High activity and selectivity | oaepublish.com |
Synthesis of Key Intermediates for Derivatization
The synthesis of intermediates is a pivotal stage that dictates the feasibility and efficiency of creating a diverse range of this compound derivatives. The primary intermediate of interest is 3-(aminomethyl)pyridine and its structural analogues, which are typically prepared and then acylated to form the final acetamide compound.
Preparation of Aminomethylpyridine Analogues
The synthesis of aminomethylpyridine analogues is crucial for creating varied derivatives of this compound. These analogues, which include isomers and substituted versions of aminomethylpyridine, serve as foundational scaffolds. A common precursor to this compound is 3-(aminomethyl)pyridine, which is itself synthesized through various methods.
One innovative approach provides a rapid, one-pot synthesis of 3-(aminomethyl)pyridine from 1-amidopyridin-1-ium salt. rsc.orgchemicalbook.comchemicalbook.com This method involves a reaction with an aminal, followed by the reductive cleavage of the N–N bond. rsc.org The process is characterized as a C3-selective formal C–H activation of pyridine, featuring a traceless umpolung of the 1-amidopyridin-1-ium salt. rsc.orgchemicalbook.comchemicalbook.com
More broadly, the synthesis of various aminomethylpyridine analogues often involves the reduction of a cyano-pyridine precursor. For instance, a general and reliable method for producing 3-aminomethyl-pyridines involves the catalytic hydrogenation of the corresponding 3-cyano-pyridine. nih.gov This transformation is a critical step in multi-step synthetic pathways. nih.gov A typical sequence for creating substituted aminomethyl-pyridines starts with a pyridine carboxylic acid, which is converted to its amide, and then the cyano group is reduced. nih.gov
For example, the synthesis of 5-aminomethyl-pyridines has been achieved through two primary pathways starting from 4-aryl-5-cyano-6-methyl-pyridine-2-carboxylic acids. nih.gov
Pathway A : Involves hydrogenation of the cyano-pyridine carboxylic acid using a palladium on charcoal catalyst to yield the aminomethyl-pyridine carboxylic acid. This intermediate is then protected (e.g., with a Boc group), coupled with an amine using a reagent like PyBOP, and finally deprotected with trifluoroacetic acid (TFA) to give the target aminomethyl-pyridine derivative. nih.gov
Pathway B : The initial cyano-pyridine carboxylic acid is first amidated. The resulting cyano-amide is then reduced, often using Raney Nickel as a catalyst, to furnish the final aminomethyl-pyridine product. nih.gov
Similarly, the preparation of 2-aminomethylpyridine derivatives can be accomplished by reacting a 2-substituted pyridine with a nitroalkane (like nitromethane) in the presence of a base. The resulting 2-nitromethylpyridine intermediate is then hydrogenated in the presence of a catalyst and an acid to yield the desired 2-aminomethylpyridine derivative. google.com
The following table summarizes various synthetic approaches to aminomethylpyridine analogues.
| Target Compound Class | Starting Material | Key Reagents & Steps | Reference |
| 3-(Aminomethyl)pyridine | 1-Amidopyridin-1-ium salt | 1. Aminal addition2. Reductive N-N bond cleavage | rsc.org |
| 5-Aminomethyl-pyridines | 5-Cyano-pyridine-2-carboxylic acid | 1. Hydrogenation (Pd/C)2. Boc protection3. Amidation (PyBOP)4. Deprotection (TFA) | nih.gov |
| 3-Aminomethyl-isonicotinamides | 3-Cyano-isonicotinic acid | 1. Amidation2. Hydrogenation | nih.gov |
| 2-Aminomethylpyridine derivatives | 2-Substituted pyridine | 1. Reaction with nitroalkane2. Catalytic hydrogenation | google.com |
| 4-(Methylamino)-2-picoline | 4-Cyano-2-picoline | Catalytic hydrogenation (Pd/C) | rasayanjournal.co.in |
These methodologies highlight the centrality of reducing nitrogen-containing functional groups, such as nitriles and nitro groups, to generate the essential aminomethyl functionality on the pyridine ring.
Stereoselective Synthesis of Chiral Derivatives
The incorporation of chirality into aminomethylpyridine derivatives is of significant interest for various applications. The stereoselective synthesis of these molecules presents a considerable challenge, often requiring carefully designed synthetic routes to control the three-dimensional arrangement of atoms. nih.gov General strategies often focus on the stereoselective creation of one or more chiral centers on the pyridine ring or its substituents.
Approaches to the stereoselective synthesis of related chiral aminopiperidines, the saturated analogues of aminopyridines, can provide insight into potential strategies. These methods include cyclizations, ring expansions, rearrangements, and the stereoselective hydrogenation of aminopyridine precursors. nih.gov However, controlling the stereochemistry during the hydrogenation of a substituted pyridine ring can be difficult. nih.gov
More direct strategies applicable to chiral aminomethylpyridine derivatives often rely on the use of chiral catalysts or auxiliaries derived from natural products or synthetic sources. mdpi.commdpi.com A general approach involves the stereoselective reduction of a prochiral ketone or the diastereoselective functionalization of a chiral substrate.
Several stereoselective methods reported in the synthesis of other chiral amino alcohols and polyfunctional molecules can be conceptually applied to the synthesis of chiral aminomethylpyridine derivatives. mdpi.comresearchgate.net
| Stereoselective Strategy | Conceptual Application | Key Features | Potential Precursors | Reference |
| Catalytic Asymmetric Reduction | Reduction of a prochiral ketone adjacent to the pyridine ring. | Use of a chiral catalyst (e.g., those based on Ru, Rh, or Ir with chiral ligands) to selectively produce one enantiomer of the resulting alcohol. | Acyl-pyridine derivatives | nih.gov |
| Diastereoselective Reduction | Reduction of a ketone on a molecule that already contains a chiral auxiliary. | The existing chiral center directs the approach of the reducing agent, leading to the preferential formation of one diastereomer. | Pyridine derivatives with a chiral group attached. | researchgate.net |
| Stereoselective Mannich Reaction | Condensation of a pyridine-containing ketone, an aldehyde, and an amine. | Use of a chiral amine or catalyst to induce stereoselectivity in the formation of the β-amino ketone product. | Pyridyl ketones, formaldehyde, secondary amines | researchgate.net |
| Chiral Pool Synthesis | Starting from a naturally occurring chiral molecule. | The inherent chirality of the starting material is carried through the synthetic sequence to the final product. | Chiral natural products that can be modified to include a pyridine ring. | mdpi.commdpi.com |
| Stereoselective Epoxidation and Ring-Opening | Epoxidation of an alkenyl-pyridine followed by nucleophilic ring-opening with an amine. | The stereochemistry of the epoxidation and the regioselectivity and stereospecificity (usually anti-addition) of the amine attack determine the final stereochemistry. | Alkenyl-pyridine derivatives | mdpi.com |
For example, a potential route to a chiral aminomethylpyridine derivative could involve the stereoselective reduction of a pyridyl ketone to a chiral alcohol. This alcohol could then be converted into an amine with retention or inversion of configuration, depending on the chosen method (e.g., via Mitsunobu reaction or conversion to a sulfonate followed by substitution with an azide (B81097) and subsequent reduction). Alternatively, the stereoselective addition of a nucleophile to a pyridyl imine bearing a chiral auxiliary could establish the desired stereocenter. These strategies underscore the importance of controlled transformations in accessing enantiomerically pure or enriched chiral derivatives.
Chemical Reactivity and Derivatization Studies of 3 Acetamidomethyl Pyridine
Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring
The reactivity of the pyridine ring in 3-(Acetamidomethyl)pyridine towards substitution reactions is fundamentally governed by the electron-withdrawing nature of the nitrogen atom. This property significantly deactivates the ring towards electrophilic attack compared to benzene.
Electrophilic Aromatic Substitution: Due to the decreased electron density of the aromatic system, electrophilic substitution reactions on the pyridine ring are generally suppressed. wikipedia.org When these reactions do occur, they proceed under vigorous conditions and are highly regioselective. The nitrogen atom, by withdrawing electron density primarily from the C2 (ortho) and C4 (para) positions, renders the C3 (meta) position the most electron-rich and thus the most favorable site for electrophilic attack. uoanbar.edu.iqquora.com Consequently, reactions such as nitration or halogenation on this compound would be expected to yield the corresponding 3-substituted-5-electrophile pyridine derivative, although the reaction conditions would need to be harsh. Friedel-Crafts alkylation and acylation are typically unsuccessful with pyridine as they lead to N-alkylation or N-acylation at the basic nitrogen atom. wikipedia.org
Nucleophilic Aromatic Substitution: Conversely, the electron-deficient character of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions, which bear a partial positive charge. wikipedia.orguoanbar.edu.iq This reactivity is analogous to that of nitrobenzene. wikipedia.org Therefore, this compound can potentially undergo nucleophilic substitution reactions, such as amination (Chichibabin reaction) or displacement of a leaving group, preferentially at the C2 or C6 positions, provided a suitable leaving group is present or under forcing conditions with strong nucleophiles like organometallic reagents. uoanbar.edu.iqquora.com
| Reaction Type | Reactivity Compared to Benzene | Favored Position(s) | Rationale |
|---|---|---|---|
| Electrophilic Substitution | Deactivated | C3 (and C5) | Nitrogen atom withdraws electron density from C2, C4, and C6, making C3/C5 the most electron-rich positions. quora.com |
| Nucleophilic Substitution | Activated | C2 and C4 (and C6) | Nitrogen atom creates electron deficiency at the ortho and para positions, making them susceptible to nucleophilic attack. wikipedia.orguoanbar.edu.iq |
Functional Group Transformations of the Acetamidomethyl Moiety
The acetamidomethyl group, -CH₂NHC(O)CH₃, provides a versatile handle for further molecular modification. The amide bond within this moiety can undergo hydrolysis or reduction, leading to valuable synthetic intermediates.
Hydrolysis: Acid- or base-catalyzed hydrolysis of the amide bond in this compound cleaves the acetyl group to yield 3-(aminomethyl)pyridine (B1677787). This primary amine is a crucial building block for a wide array of subsequent reactions, including the formation of imines, further amidation, or its use in the construction of larger heterocyclic frameworks.
Reduction: The amide can be reduced to the corresponding secondary amine, N-ethyl-3-(aminomethyl)pyridine, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the planar amide group into a more flexible secondary amine, altering the molecule's steric and electronic properties.
The acetamidomethyl (Acm) group is also widely recognized in peptide chemistry as a stable protecting group for the thiol side chain of cysteine. Its stability under both acidic and basic conditions is a key feature. peptide.com The removal of the Acm group in that context is typically achieved using reagents like mercury(II) acetate (B1210297), iodine, or palladium(II) complexes, which cleave the S-CH₂ bond. peptide.comresearchgate.net While the substrate is different, the chemistry developed for Acm deprotection highlights the range of conditions under which the N-CH₂ bond in the acetamidomethyl moiety can be labilized and cleaved, suggesting possibilities for more complex transformations beyond simple hydrolysis or reduction.
Formation of Condensed Heterocyclic Systems Incorporating the Pyridine Core
The structure of this compound serves as a valuable scaffold for the synthesis of more complex, fused heterocyclic systems. Through derivatization of the side chain and subsequent intramolecular cyclization reactions, bicyclic and polycyclic structures with potential applications in medicinal chemistry can be accessed.
The synthesis of the imidazo[1,2-a]pyridine (B132010) scaffold, a privileged structure in medicinal chemistry, classically involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound or equivalent reagents. scirp.org While this compound is not a direct precursor for this annulation, its derivatives can be incorporated into this heterocyclic system.
| Reactant 1 | Reactant 2 | Key Features | Reference |
|---|---|---|---|
| 2-Aminopyridine | α-Haloketone | Classical Tschitschibabin synthesis. | scirp.org |
| 2-Aminopyridine | Acetophenone | Copper-catalyzed aerobic oxidative coupling. | organic-chemistry.org |
| 2-Aminopyridine | Ketone and Iodine/TBHP | Metal-free, ultrasound-assisted C-H functionalization. | organic-chemistry.org |
| 2-Chloropyridine | 2H-Azirine | Activation/cyclization sequence. | organic-chemistry.org |
The synthesis of other fused systems, such as the pyrrolo[3,4-c]pyridine-1,3-dione (also known as 5-azaphthalimide) core, can be envisioned starting from this compound. researchgate.net These syntheses typically rely on the annulation of a pyrrole ring onto a pre-existing pyridine or vice versa. researchgate.netnih.gov A plausible route would involve the oxidation of the side chain of this compound or its hydrolyzed derivative, 3-(aminomethyl)pyridine, to form pyridine-3,4-dicarboxylic acid derivatives, which are known precursors to the pyrrolo[3,4-c]pyridine system.
Furthermore, classic named reactions for the synthesis of isoquinoline-type structures can be adapted. The Bischler-Napieralski reaction allows for the cyclization of β-arylethylamides into 3,4-dihydroisoquinolines using a dehydrating agent like phosphorus oxychloride (POCl₃). wikipedia.orgorganic-chemistry.orgnrochemistry.com Similarly, the Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone under acidic conditions to form a tetrahydroisoquinoline. name-reaction.comwikipedia.orgorganicreactions.org To utilize this compound in these reactions, the side chain would first need to be elaborated into a β-(pyridin-3-yl)ethylamine structure. This two-carbon extension would position the amine nucleophile correctly for intramolecular electrophilic attack onto the C4 position of the pyridine ring, leading to the formation of a fused six-membered ring.
Transition Metal-Catalyzed Reactions Involving this compound Analogues
Modern synthetic chemistry heavily relies on transition metal catalysis to achieve selective C-H bond functionalization, providing a powerful tool for the derivatization of heterocyclic compounds like pyridine. rsc.orgmdpi.com
The direct functionalization of C-H bonds in pyridine is challenging due to the ring's electronic properties but can be achieved with high regioselectivity using transition metal catalysts. rsc.orgbeilstein-journals.org These reactions often employ a directing group (DG) that coordinates to the metal center and positions it in proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization.
For a substrate like this compound, the amide nitrogen of the side chain could potentially serve as a monodentate directing group. nih.gov In palladium-catalyzed reactions, such directing groups typically favor the functionalization of the less sterically hindered ortho C-H bond. In this case, that would correspond to the C2 position of the pyridine ring. Catalytic systems based on ruthenium, rhodium, and other metals have also been extensively developed for the C-H arylation, alkenylation, and alkylation of pyridines. beilstein-journals.orgacs.orgmdpi.com For example, ruthenium catalysts have been shown to mediate the C-H functionalization of pyridine with terminal alkynes to form 2-substituted styrylpyridines. nih.gov The regioselectivity can often be controlled by the choice of catalyst, ligand, and reaction conditions, allowing for targeted modification at the C2, C3, or C4 positions. nih.gov
| Metal Catalyst | Reaction Type | Typical Position of Functionalization | Key Aspect |
|---|---|---|---|
| Palladium(II) | Arylation, Alkenylation | C2 or C3/C4 | Regioselectivity often controlled by directing groups or electronic bias of the ring. nih.gov |
| Ruthenium(II) | Alkenylation, Annulation | C2 | Can proceed via formation of metallacycle intermediates. mdpi.com |
| Rhodium(III) | Heteroarylation | C3 | Enables cross-dehydrogenative coupling. beilstein-journals.org |
| Yttrium(III) | Aminoalkylation | C2 | Utilizes rare-earth metal complexes for insertion into ortho-C-H bond. beilstein-journals.org |
Cross-Coupling Reactions
This compound and its derivatives are valuable building blocks in organic synthesis, amenable to various palladium-catalyzed cross-coupling reactions. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, facilitating the synthesis of a diverse range of more complex molecules with potential applications in medicinal chemistry and materials science.
One notable example is the Buchwald-Hartwig amination, a powerful method for constructing aryl C-N bonds. In a patented synthetic route, a derivative of this compound, specifically a chloropyridine, was coupled with an amine in the presence of a palladium catalyst. The reaction, carried out in toluene at 90°C with cesium carbonate as the base, utilized a palladium(II) acetate catalyst and the bidentate phosphine ligand (±)-BINAP. This transformation yielded the desired aminated product, demonstrating the utility of the Buchwald-Hartwig reaction in modifying the pyridine core of such compounds.
Another significant cross-coupling reaction is the Suzuki-Miyaura coupling, which forges a new carbon-carbon bond between an organoboron compound and an organic halide. Research has demonstrated the successful application of this reaction to a structurally similar compound, N-[5-bromo-2-methylpyridin-3-yl]acetamide. This bromo-pyridine derivative was coupled with various arylboronic acids in the presence of a palladium catalyst, tetrakis(triphenylphosphine)palladium(0), and a base, potassium phosphate. The reactions were conducted in a mixture of 1,4-dioxane and water at temperatures ranging from 85 to 95°C, affording the corresponding biaryl products in moderate to good yields. This example highlights the potential for functionalizing the pyridine ring of acetamidomethylpyridine derivatives through Suzuki-Miyaura coupling.
The following interactive data table summarizes the conditions for these cross-coupling reactions.
| Reaction Type | Reactants | Catalyst | Ligand | Base | Solvent | Temperature | Yield |
| Buchwald-Hartwig Amination | Chloropyridine derivative, Amine | Pd(OAc)₂ | (±)-BINAP | Cs₂CO₃ | Toluene | 90°C | 37% |
| Suzuki-Miyaura Coupling | N-[5-bromo-2-methylpyridin-3-yl]acetamide, Arylboronic acid | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/Water | 85-95°C | Moderate to Good |
Supramolecular Assembly and Hydrogen Bonding Interactions
The molecular structure of this compound, featuring both a hydrogen bond donor (the N-H group of the amide) and multiple hydrogen bond acceptors (the carbonyl oxygen and the pyridine nitrogen), predisposes it to participate in a variety of supramolecular assemblies governed by hydrogen bonding interactions. While a specific crystal structure for this compound is not publicly available, the well-understood principles of hydrogen bonding in related structures, such as acetamide (B32628) and other pyridine derivatives, allow for a detailed theoretical exploration of its potential supramolecular motifs.
The amide functional group is a cornerstone of hydrogen-bond-directed self-assembly. In the solid state, primary amides like acetamide typically form centrosymmetric dimers through strong N-H···O=C hydrogen bonds. This robust and highly directional interaction is a primary driver in the crystal packing of many amide-containing molecules. It is therefore highly probable that this compound would also exhibit this dimeric motif, with two molecules associating through a pair of N-H···O hydrogen bonds to form a stable eight-membered ring.
Beyond the amide-amide interactions, the pyridine nitrogen atom introduces an additional and crucial hydrogen bond acceptor site. This allows for the formation of more extended and complex hydrogen-bonded networks. The pyridine nitrogen can accept a hydrogen bond from the amide N-H of a neighboring molecule, leading to the formation of one-dimensional chains or tapes. In such an arrangement, the molecules would be linked head-to-tail, with the amide N-H of one molecule donating a hydrogen bond to the pyridine nitrogen of the next.
The interplay between the amide-amide and amide-pyridine hydrogen bonding can give rise to more intricate three-dimensional networks. For instance, the amide dimers could be further interconnected through hydrogen bonds involving the pyridine nitrogen, creating layers or more complex topologies. The specific arrangement will be dictated by the steric and electronic properties of the molecule, as well as the crystallization conditions. The presence of the flexible methylene linker between the pyridine ring and the acetamido group allows for conformational adjustments that can accommodate different hydrogen bonding patterns.
Spectroscopic and Advanced Characterization Techniques in Research
Vibrational Spectroscopy for Molecular Structure Elucidation
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The FTIR spectrum of 3-(Acetamidomethyl)pyridine exhibits characteristic absorption bands that confirm the presence of its key functional groups.
The C-H stretching vibrations of the pyridine (B92270) ring are typically observed in the 3000–3100 cm⁻¹ region. nih.gov For the amide group, the N-H stretching vibration is a prominent feature. In acetamide (B32628), strong asymmetric and symmetric doublet bands appear at 3364 and 3193 cm⁻¹, respectively. researchgate.net The C=O stretching vibration of the amide group is also a strong and characteristic absorption, typically appearing around 1659 cm⁻¹. researchgate.net
The pyridine ring itself has a set of characteristic vibrational modes. nih.gov For instance, in-plane deformation modes of pyridine are observed in the IR spectrum at approximately 742, 633, 608, and 568 cm⁻¹. asianpubs.org The C-N stretching vibrations within the pyridine ring can also be identified. researchgate.net Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the fundamental vibrational modes and aid in the assignment of the experimental IR spectrum. irdg.org
Table 1: Selected FTIR Vibrational Frequencies for Functional Groups Relevant to this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Pyridine Ring | C-H Stretching | 3000-3100 |
| Amide | N-H Stretching | 3100-3500 |
| Amide | C=O Stretching | 1630-1680 |
| Pyridine Ring | In-plane Ring Bending | ~600-1600 |
| Methylene | C-H Stretching | 2850-2960 |
| Methyl | C-H Stretching | 2870-2980 |
Note: The exact positions of the peaks can be influenced by the molecular environment and physical state of the sample.
Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar and symmetric bonds. surfacesciencewestern.com
In the FT-Raman spectrum of a pyridine-containing compound, the C-H stretching vibrations of the aromatic ring can also be observed, typically around 3069 and 3025 cm⁻¹. nih.gov The in-plane deformation modes of the pyridine ring are also Raman active and can be seen at wavenumbers such as 742, 630, 607, and 571 cm⁻¹. asianpubs.org Raman spectroscopy is a valuable tool for providing a more complete vibrational analysis of this compound when used in conjunction with FTIR. thermofisher.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules by providing detailed information about the local electronic environment of individual atoms.
¹H NMR spectroscopy provides information about the different types of protons in a molecule and their connectivity. The chemical shifts of the protons in this compound are influenced by the electron-withdrawing nature of the pyridine ring and the amide group.
The protons on the pyridine ring typically appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. For a related compound, 3-(aminomethyl)pyridine (B1677787), the pyridine protons are observed at chemical shifts of approximately 8.52, 7.66, and 7.26 ppm. chemicalbook.com The protons of the methylene group (CH₂) adjacent to the pyridine ring and the amide nitrogen are also deshielded and would be expected in the range of 3.5-4.5 ppm. The methyl protons (CH₃) of the acetamido group are typically found further upfield, around 1.8-2.2 ppm. The amide proton (NH) often appears as a broad signal, and its chemical shift can vary depending on the solvent and concentration.
Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyridine-H | 7.2 - 8.6 | Multiplet |
| Methylene-H (CH₂) | 4.0 - 4.5 | Doublet |
| Amide-H (NH) | 5.5 - 8.5 | Broad Singlet |
| Methyl-H (CH₃) | 1.9 - 2.2 | Singlet |
Note: Predicted values are based on typical chemical shift ranges for similar structural motifs. Actual values can vary based on solvent and experimental conditions.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in this compound are also influenced by their electronic environment.
The carbon atoms of the pyridine ring typically resonate in the aromatic region of the spectrum, generally between 120 and 150 ppm. The carbonyl carbon of the amide group is highly deshielded and appears significantly downfield, often in the range of 160-180 ppm. mdpi.com The methylene carbon (CH₂) would be expected to appear around 40-50 ppm, while the methyl carbon (CH₃) of the acetamido group would be found in the upfield region, typically between 20 and 30 ppm.
Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Pyridine-C | 120 - 150 |
| Carbonyl-C (C=O) | 168 - 172 |
| Methylene-C (CH₂) | 40 - 50 |
| Methyl-C (CH₃) | 20 - 25 |
Note: Predicted values are based on typical chemical shift ranges for similar structural motifs. Actual values can vary based on solvent and experimental conditions. oregonstate.edu
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to determine one-bond and multiple-bond correlations between protons and carbons, respectively. mdpi.comipb.pt These experiments provide a comprehensive and definitive structural elucidation of this compound.
Computational Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. nih.gov In recent years, computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting NMR chemical shifts, aiding in spectral assignment and structural verification. nih.govnih.gov
The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be performed using various DFT functionals and basis sets. mdpi.commdpi.com Functionals such as B3LYP, M06-2X, and ωB97XD are commonly employed for their accuracy in predicting proton and carbon chemical shifts. nih.govmdpi.com The choice of basis set, for instance, 6-311++G(2d,p) or cc-pVTZ, also influences the accuracy of the prediction. mdpi.com The general workflow for such a prediction involves:
Conformational Search: Identifying the lowest energy conformers of the molecule.
Geometry Optimization: Optimizing the geometry of each conformer using a selected DFT functional and basis set. nih.gov
NMR Calculation: Calculating the isotropic shielding constants for each nucleus using a method like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov
Chemical Shift Calculation: Referencing the calculated shielding constants to a standard, typically tetramethylsilane (TMS), to obtain the chemical shifts.
Recent advancements in machine learning (ML) and graph neural networks (GNNs) have also shown great promise in accurately predicting ¹H NMR chemical shifts with mean absolute errors (MAE) often less than 0.10 ppm. nih.gov These methods are trained on large datasets of experimental NMR spectra and can provide rapid and accurate predictions from a chemical structure. sourceforge.io
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) Note: The following data is illustrative and based on typical chemical shift ranges for similar structural motifs. Actual computational results would vary based on the level of theory used.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyridine-H2 | 8.5 - 8.7 | 148 - 150 |
| Pyridine-H4 | 7.6 - 7.8 | 135 - 137 |
| Pyridine-H5 | 7.2 - 7.4 | 123 - 125 |
| Pyridine-H6 | 8.4 - 8.6 | 147 - 149 |
| CH₂ | 4.4 - 4.6 | 42 - 44 |
| NH | 8.0 - 8.3 | - |
| C=O | - | 169 - 171 |
| CH₃ | 1.9 - 2.1 | 22 - 24 |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns.
Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective technique that couples the separation capabilities of liquid chromatography with the detection power of mass spectrometry. mdpi.com For a compound like this compound, a reversed-phase LC method would typically be employed for separation. The subsequent analysis by mass spectrometry, often using electrospray ionization (ESI), provides information on the molecular ion and its fragments. nih.govunich.it
In positive ion mode ESI-MS, this compound is expected to be readily protonated, primarily at the pyridine nitrogen, to form the [M+H]⁺ ion. Tandem mass spectrometry (MS/MS) of this precursor ion would induce fragmentation, providing valuable structural information. nih.gov The fragmentation patterns are predictable based on the structure of the molecule. miamioh.edu Common fragmentation pathways for protonated this compound would likely involve cleavage of the amide bond and bonds adjacent to the pyridine ring.
Table 2: Predicted m/z Values for this compound and its Fragments in LC-MS Note: This data is predictive based on the chemical structure.
| Species | Predicted m/z | Identity |
|---|---|---|
| [M+H]⁺ | 151.0866 | Protonated molecular ion |
| [M+Na]⁺ | 173.0685 | Sodium adduct |
| Fragment 1 | 108.0655 | Loss of acetamide group (CH₃CONH) |
| Fragment 2 | 93.0573 | Pyridin-3-ylmethyl cation |
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov Single-crystal X-ray diffraction can provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, in the crystal lattice. nih.gov
Electronic Spectroscopy for Optical Properties
Electronic spectroscopy probes the electronic transitions within a molecule, providing information about its optical properties.
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between molecular orbitals. The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the pyridine ring. researchgate.netsielc.com The pyridine moiety typically exhibits strong absorption bands below 300 nm. The presence of the acetamidomethyl substituent may cause a slight shift in the absorption maxima compared to unsubstituted pyridine. uu.nlrsc.org The solvent can also influence the position of the absorption bands. mejast.com
Table 3: Expected UV-Vis Absorption Maxima for this compound Note: This data is an estimation based on the pyridine chromophore.
| Transition | Expected Wavelength (λmax, nm) |
|---|---|
| π → π | ~250 - 260 |
| n → π | ~270 - 280 (often a shoulder) |
For instance, complexes with transition metals like platinum(II) or iridium(III) can exhibit phosphorescence, often arising from metal-to-ligand charge transfer (MLCT) excited states. nih.gov The energy of the emission can be tuned by modifying the substituents on the pyridine ring. The acetamidomethyl group, as a substituent, could influence the electronic properties of the pyridine ring and thus the resulting luminescence of its metal complexes. researchgate.net The study of these emission properties is crucial for applications in areas such as organic light-emitting diodes (OLEDs) and chemical sensing. researchgate.net
Computational Chemistry and Theoretical Investigations of 3 Acetamidomethyl Pyridine
Density Functional Theory (DFT) Calculations for Electronic Structure
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied due to its favorable balance between computational cost and accuracy.
The first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the equilibrium geometry. This is achieved through a process called geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its nuclei. For a molecule like 3-(Acetamidomethyl)pyridine, this would typically be performed using a functional such as B3LYP with a basis set like 6-31G(d,p). The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.
Table 1: Illustrative Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C-C (pyridine ring) | ~1.39 |
| C-N (pyridine ring) | ~1.34 | |
| C-CH₂ | ~1.51 | |
| CH₂-N | ~1.46 | |
| N-C=O | ~1.36 | |
| C=O | ~1.23 | |
| C-CH₃ | ~1.52 | |
| Bond Angle (°) | C-N-C (pyridine ring) | ~117.0 |
| C-C-N (pyridine ring) | ~123.5 | |
| C-CH₂-N | ~112.0 | |
| CH₂-N-C=O | ~122.0 | |
| Dihedral Angle (°) | C-C-CH₂-N | ~90.0 |
Note: These are typical values for similar molecular fragments and are for illustrative purposes only.
Once the optimized geometry is obtained, harmonic vibrational frequency calculations can be performed. These calculations predict the vibrational modes of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method.
Table 2: Illustrative Calculated Vibrational Wavenumbers and Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| ~3350 | N-H stretch |
| ~3050 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch |
| ~1680 | C=O stretch (Amide I) |
| ~1550 | N-H bend (Amide II) |
| ~1450 | CH₂ scissoring |
| ~1370 | CH₃ symmetric bend |
| ~1030 | Pyridine (B92270) ring breathing |
Note: These are characteristic frequency ranges for the specified functional groups and are for illustrative purposes.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a measure of the molecule's chemical stability and reactivity. arxiv.org A smaller gap suggests that the molecule is more reactive. arxiv.org
Table 3: Illustrative Frontier Molecular Orbital Energies of this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | ~ -6.5 |
| LUMO Energy | ~ -1.2 |
| HOMO-LUMO Gap (ΔE) | ~ 5.3 |
Note: These values are representative for similar aromatic amide compounds.
Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule, providing insight into the charge distribution and identifying electrophilic and nucleophilic sites. nih.govnih.gov The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of the molecule. It helps in predicting how the molecule will interact with other charged species. Red regions on the MEP map indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate areas of positive potential (electron-poor), which are susceptible to nucleophilic attack.
Table 4: Illustrative Mulliken Atomic Charges for Selected Atoms of this compound
| Atom | Atomic Charge (e) |
|---|---|
| N (pyridine) | ~ -0.60 |
| O (carbonyl) | ~ -0.55 |
| N (amide) | ~ -0.75 |
| C (carbonyl) | ~ +0.70 |
| H (amide N-H) | ~ +0.35 |
Note: These charge distributions are typical for pyridine and amide functionalities.
Quantum Chemical Methods for Reactivity Prediction
Beyond DFT, other quantum chemical methods can be employed to predict the reactivity and other properties of molecules.
Table 5: Illustrative Calculated Electric Dipole Moment and First Hyperpolarizability of this compound
| Property | Calculated Value |
|---|---|
| Dipole Moment (μ) | ~ 3.5 Debye |
| First Hyperpolarizability (β₀) | ~ 2.0 x 10⁻³⁰ esu |
Note: These values are estimates based on similar molecular structures.
Molecular Dynamics Simulations for Conformational Landscape
Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time, providing detailed insights into their conformational landscape. nih.govresearchgate.net This technique models the atomic interactions within a molecule and with its surrounding environment, allowing researchers to observe how the molecule moves, flexes, and changes shape. For a molecule such as this compound, MD simulations can elucidate the preferred three-dimensional arrangements (conformers) and the energetic barriers between them.
The process involves defining a force field, which is a set of parameters that describe the potential energy of the system based on the positions of its atoms. The molecule is then placed in a simulated environment, often a box of solvent molecules like water, to mimic physiological conditions. The simulation proceeds by solving Newton's equations of motion for each atom, tracking their trajectories over a set period, typically from nanoseconds to microseconds. researchgate.net
Analysis of the MD trajectory for this compound would focus on key dihedral angles, such as the rotation around the C-N bond of the acetamido group and the C-C bond connecting the methyl group to the pyridine ring. By plotting the potential energy as a function of these rotational angles, a Ramachandran-like plot can be generated to identify low-energy, stable conformations and higher-energy transition states. mdpi.com These simulations reveal the flexibility of the acetamidomethyl side chain and its orientation relative to the pyridine ring, which is crucial for understanding how the molecule might interact with a biological target. nih.gov The conformational preferences observed can significantly influence the molecule's binding affinity and selectivity. mdpi.com
In Silico Screening and Drug Discovery Applications (Methodological Focus)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. plos.org This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target and for elucidating the molecular basis of ligand-receptor interaction. nih.govmdpi.com
The process begins with obtaining the three-dimensional structures of both the ligand and the receptor. The structure of the receptor is often obtained from crystallographic databases like the Protein Data Bank (PDB). A binding site or "active site" on the receptor is then defined. Docking algorithms systematically sample a large number of possible conformations and orientations of the ligand within this binding site. nih.gov
Each of these poses is evaluated using a scoring function, which estimates the binding affinity, often expressed as a binding energy in kcal/mol. nih.gov A more negative score typically indicates a more favorable binding interaction. The results of a docking study can reveal crucial details about the interaction, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and key amino acid residues in the receptor's active site. mdpi.com For this compound, docking could be used to assess its potential as an inhibitor for various enzymes where pyridine-containing molecules have shown activity.
The following table illustrates hypothetical docking results for this compound against several classes of biological targets, demonstrating the type of data generated in such studies.
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Interaction Type |
| Cyclooxygenase-2 (COX-2) | 1CX2 | -7.2 | Tyr385, Ser530 | Hydrogen Bond, Pi-Alkyl |
| Epidermal Growth Factor Receptor (EGFR) Kinase | 2J6M | -6.8 | Met793, Leu718 | Hydrogen Bond, Hydrophobic |
| α-Amylase | 4W93 | -6.5 | Asp197, Trp59 | Hydrogen Bond, Pi-Cation |
| hERG Potassium Channel (Model) | N/A | -5.1 | Tyr652, Ser660 | Hydrophobic, Pi-Cation |
Note: The data presented are hypothetical to illustrate the output of a molecular docking study and are not based on experimental results for this compound.
Predictive modeling uses computational algorithms to estimate the pharmacokinetic and toxicological properties of a molecule based on its structure. These in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models are crucial in early-stage drug discovery to filter out compounds with unfavorable properties before committing to costly synthesis and experimental testing. nih.govnih.govmdpi.com
Blood-Brain Barrier (BBB) Crossing and CNS Penetration: A significant challenge for drugs targeting the central nervous system (CNS) is the ability to cross the blood-brain barrier. mdpi.com The CNS Multiparameter Optimization (MPO) score is a widely used algorithm that calculates a desirability score (from 0 to 6) based on six key physicochemical properties. nih.govresearchgate.net A higher score (typically ≥ 4.0) indicates a higher probability of favorable CNS disposition. chembridge.com The properties for this compound are calculated and scored below based on the CNS MPO methodology.
| Physicochemical Property | Value for this compound | Desirability Score (0-1) |
| Molecular Weight (MW) | 150.18 g/mol | 1.0 |
| Calculated LogP (ClogP) | 0.4 | 1.0 |
| Calculated LogD at pH 7.4 (ClogD) | 0.4 | 1.0 |
| Topological Polar Surface Area (TPSA) | 49.4 Ų | 1.0 |
| Hydrogen Bond Donors (HBD) | 1 | 1.0 |
| Base pKa | ~4.5 (estimated for pyridine moiety) | 0.8 |
| Total CNS MPO Score | 5.8 |
Note: Physicochemical properties obtained or calculated from PubChem data and established MPO scoring functions. The high predicted CNS MPO score suggests that this compound has a favorable profile for crossing the blood-brain barrier.
Cardiotoxicity: A major safety concern in drug development is cardiotoxicity, often linked to the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. nih.gov In silico models are used to predict a compound's potential to inhibit the hERG channel. These models analyze structural features and physicochemical properties known to be associated with hERG liability, such as high lipophilicity and the presence of a basic nitrogen atom. nih.govnih.gov While this compound contains a basic pyridine nitrogen, its relatively low molecular weight and low lipophilicity (ClogP ~0.4) would generally classify it as having a lower risk for significant hERG inhibition compared to larger, more lipophilic compounds. researchgate.net
Summary of Predicted ADMET Properties: Various computational platforms can predict a wide range of ADMET properties. The table below provides a summary of likely predictions for this compound based on its structure and general predictive models.
| ADMET Parameter | Predicted Property | Rationale/Implication |
| Absorption | High Human Intestinal Absorption | Low molecular weight and moderate polarity are favorable for absorption. |
| Distribution | High CNS Penetration | High CNS MPO score (5.8) suggests good BBB permeability. chembridge.com |
| Low Plasma Protein Binding | Lower lipophilicity generally correlates with lower binding to plasma proteins like albumin. | |
| Metabolism | Likely Substrate for CYP Enzymes | Pyridine rings are known to undergo metabolism by Cytochrome P450 enzymes. |
| Excretion | Renal Excretion | As a small, water-soluble molecule, it is likely to be cleared by the kidneys. |
| Toxicity | Low hERG Inhibition Risk | Low lipophilicity and molecular weight reduce the likelihood of potent hERG blockade. nih.gov |
| Non-mutagenic | The structure lacks common structural alerts for mutagenicity (Ames test). |
Structure Activity Relationships Sar and Mechanisms of Action in Biological Systems
Design Principles for Modifying the 3-(Acetamidomethyl)pyridine Scaffold
The design of new therapeutic agents based on the this compound scaffold is guided by established structure-activity relationship (SAR) principles. Modifications are strategically made to enhance potency, selectivity, and pharmacokinetic properties. A key principle involves the substitution on the pyridine (B92270) ring. The introduction of various functional groups can significantly alter the molecule's interaction with its biological target. nih.gov For instance, in the development of antiproliferative agents, the number and position of methoxy (B1213986) (O-CH3) groups on a related pyridine scaffold were found to directly correlate with increased activity. nih.gov
Another design strategy focuses on modifying the acetamido side chain. Altering this part of the molecule can influence its binding mode and efficacy. For example, replacing the side chain with different heterocyclic rings or functional groups can lead to derivatives with tailored biological profiles. nih.gov Structure-based drug design, utilizing X-ray crystallography of target-ligand complexes, provides atomic-level insights that guide these modifications to optimize interactions within the binding pocket of a target enzyme or receptor. nih.govmdpi.com This approach has been instrumental in developing potent inhibitors for various targets by ensuring that new derivatives fit precisely into the active site. mdpi.com
Antimicrobial Activity and Related SAR Studies
The pyridine nucleus is a cornerstone in the development of antimicrobial agents, with derivatives showing broad-spectrum activity against bacteria, fungi, and viruses. mdpi.comnih.govresearchgate.net
Antibacterial Efficacy and Mechanism of Action against Bacterial Targets
Derivatives of the this compound scaffold have demonstrated significant potential as antibacterial agents, acting through various mechanisms to inhibit bacterial growth.
DNA Gyrase Inhibition : Bacterial DNA gyrase, a type II topoisomerase, is a well-established target for antibacterial drugs. mdpi.com A number of pyridine derivatives have been designed as potent inhibitors of this enzyme. nih.gov Specifically, a series of pyridine-3-carboxamide-6-yl-ureas were developed as inhibitors of the ATPase sub-unit of DNA gyrase (GyrB). nih.govwhiterose.ac.uk Structure-based design led to compounds with excellent enzyme inhibitory activity, which translated into potent antibacterial efficacy against Gram-positive bacteria. nih.gov The SAR studies indicated that the specific substitutions on the urea (B33335) and carboxamide portions of the molecule were critical for high-potency inhibition.
Cell Wall Synthesis Inhibition : The bacterial cell wall is an essential structure, and its biosynthesis pathway is a prime target for antibiotics. mdpi.comdntb.gov.ua While direct studies on this compound are limited, related pyridine-containing structures have been incorporated into molecules that disrupt this process. For instance, some synthetic compounds are designed to inhibit the Mur enzymes (MurA-MurD), which are involved in the early cytoplasmic steps of peptidoglycan synthesis. researchgate.net The principle involves creating molecules that mimic the natural substrates of these enzymes, thereby blocking the pathway and preventing the formation of a viable cell wall. ucl.ac.be
Protein Synthesis Inhibition : The bacterial ribosome is a major target for many classes of antibiotics. medchemexpress.cnnih.gov Derivatives containing the 3-pyridyl moiety have been shown to inhibit bacterial protein synthesis. A notable example is the class of 3-(pyridine-3-yl)-2-oxazolidinones, which are analogs of the antibiotic linezolid. nih.gov These compounds act on the 50S ribosomal subunit to prevent the formation of the initiation complex, a crucial first step in protein synthesis. nih.gov SAR studies on these derivatives revealed that modifications to the amide side chain significantly impact their antibacterial activity, with certain substitutions leading to potent inhibition of multidrug-resistant Gram-positive bacteria like MRSA. nih.gov
Membrane Integrity Disruption : Some antimicrobial agents act by disrupting the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death. nih.govmdpi.com Studies on 3-(pyridine-3-yl)-2-oxazolidinone derivatives have shown that in addition to inhibiting protein synthesis, they can cause significant morphological changes to bacteria. nih.gov Scanning electron microscopy revealed that treated bacteria had deformed cell walls and showed signs of membrane melting, suggesting that these compounds may have a multi-target mechanism that includes compromising the bacterial membrane. nih.gov
| Derivative Class | Bacterial Target | Mechanism of Action | Key SAR Findings |
| Pyridine-3-carboxamide-6-yl-ureas | DNA Gyrase (GyrB) | Inhibition of ATPase activity | Substitutions on the urea and carboxamide moieties are critical for potency. nih.govwhiterose.ac.uk |
| 3-(Pyridine-3-yl)-2-oxazolidinones | 50S Ribosomal Subunit | Inhibition of protein synthesis initiation | Modifications on the amide side chain influence antibacterial activity. nih.gov |
| 3-(Pyridine-3-yl)-2-oxazolidinones | Cell Wall / Membrane | Disruption of membrane integrity | Causes deformation and melting of the cell wall and membrane. nih.gov |
Antifungal Properties and Cellular Targets
Pyridine derivatives have also been investigated for their antifungal properties. nih.gov Research has shown that certain compounds containing the pyridine scaffold exhibit significant activity against pathogenic fungi such as Candida albicans and Aspergillus niger. nih.govresearchgate.net The mechanism of action is often related to the disruption of fungal cell membrane integrity or the inhibition of essential fungal enzymes. SAR studies indicate that the nature and position of substituents on the pyridine ring are crucial for antifungal potency. For example, compounds featuring specific halogen or azetidinone substitutions have shown enhanced activity against a range of fungal strains. nih.gov
Antiviral Potential and Replication Cycle Interference
The pyridine scaffold is present in molecules with demonstrated antiviral activity against a wide array of viruses, including HIV, Hepatitis C Virus (HCV), and coronaviruses. researchgate.netnih.govmdpi.com The mechanism of action often involves the inhibition of key viral enzymes necessary for replication. For instance, some pyridine derivatives have been designed to inhibit viral proteases, which are essential for processing viral polyproteins into their functional forms. mdpi.com Other derivatives interfere with viral entry or the replication of viral genetic material. mdpi.com Molecular docking studies have been used to predict how these compounds bind to viral targets, such as the main protease (3CLpro) of SARS-CoV-2, guiding the design of more potent inhibitors. nih.govmdpi.com
Anti-inflammatory Properties and Mechanistic Insights
Derivatives of pyridine have been explored for their anti-inflammatory effects. mdpi.comnih.gov One proposed mechanism for certain 3-hydroxy-pyridine-4-one derivatives is their ability to chelate iron. nih.govnih.gov Since key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase are iron-dependent, sequestering iron can inhibit their activity and reduce the production of pro-inflammatory mediators. nih.gov Other pyridine-containing compounds have been shown to modulate the immune response by affecting cytokine production. For example, some pyrrole-pyridine derivatives reduce inflammation by suppressing the production of the pro-inflammatory cytokine TNF-α while increasing the anti-inflammatory cytokine TGF-β1. mdpi.com These findings suggest that the this compound scaffold can be modified to create agents that target different pathways in the inflammatory cascade.
| Derivative Class | Proposed Anti-inflammatory Mechanism | Key Research Findings |
| 3-Hydroxy-pyridine-4-ones | Iron Chelation | Inhibits iron-dependent enzymes like COX and lipoxygenase. nih.govnih.gov |
| Pyrrole-pyridine derivatives | Cytokine Modulation | Suppresses TNF-α and upregulates TGF-β1. mdpi.com |
Antidiabetic Activity and Enzyme Inhibition Pathways
The pyridine scaffold is a promising framework for the development of novel antidiabetic agents. nih.gov A primary strategy involves the inhibition of key digestive enzymes, α-amylase and α-glucosidase, which are responsible for breaking down carbohydrates into glucose. jchemrev.comresearchgate.net By inhibiting these enzymes, pyridine derivatives can slow the absorption of glucose and lower post-meal blood sugar levels. mdpi.com SAR studies on pyrazolo[3,4-b]pyridine derivatives have identified several compounds with potent inhibitory activity against α-amylase, significantly more effective than the standard drug acarbose. mdpi.com The inhibitory activity is highly dependent on the specific aryl substitutions on the pyridine core, as confirmed by both in vitro assays and in silico molecular docking studies. mdpi.com
Anticancer Activity and Molecular Targets
Derivatives of 3-aminomethyl pyridine, a compound closely related to this compound, have been investigated for their potential as anticancer agents. Research has focused on synthesizing and evaluating the cytotoxic effects of these compounds against various cancer cell lines.
One area of investigation involves the synthesis of chalcone (B49325) derivatives of 3-aminomethyl pyridine. nih.gov In a particular study, a series of these chalcone derivatives (compounds 11a-j) were synthesized and screened for their in vitro anticancer activity. nih.gov Many of these compounds demonstrated significant antimitotic activity against the A549 lung cancer cell line, with some showing better performance than the standard chemotherapeutic agent fluorouracil. nih.gov Specifically, compounds 11g and 11i were highlighted for their potent activity against cancer cell lines in MTT assays. nih.gov Further investigation into their mechanism of action revealed that these compounds could bind to CT-DNA. nih.gov Compound 11i showed particularly remarkable antiproliferative activity against the MCF-7 breast cancer cell line, with an IC50 value of 0.0067 ± 0.0002 μM. nih.gov Studies using MTT, LDH, and EtBr/AO assays indicated that compound 11i induces apoptosis in cancerous cells. nih.gov
In another study, amide derivatives of 3-aminomethyl pyridine were synthesized and evaluated for their anticancer properties. researchgate.net Compounds 2a and 2b exhibited IC50 values of 0.2129 µM and 1.186 µM, respectively, against the A549 lung cancer cell line. researchgate.net Furthermore, compounds 2c , 2d , and 5a demonstrated promising anticancer activity against MOLT3 leukemia cancer cell lines, with IC50 values of 0.51µM, 0.14 µM, and 0.73 µM, respectively. researchgate.net
These findings suggest that the 3-aminomethyl pyridine scaffold is a promising starting point for the development of novel anticancer agents. The primary molecular target identified for the chalcone derivatives is DNA, with their binding leading to the induction of apoptosis. nih.gov
Table 1: Cytotoxic Activity of 3-Aminomethyl Pyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 11i | MCF-7 (Breast) | 0.0067 ± 0.0002 |
| 2a | A549 (Lung) | 0.2129 |
| 2b | A549 (Lung) | 1.186 |
| 2c | MOLT3 (Leukemia) | 0.51 |
| 2d | MOLT3 (Leukemia) | 0.14 |
| 5a | MOLT3 (Leukemia) | 0.73 |
Inhibition of Biofilm Formation and Studies on Drug Resistance Development
The ability of microorganisms to form biofilms is a significant factor in their resistance to antimicrobial agents. Research into 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which are structurally related to this compound, has shown promising results in inhibiting biofilm formation.
A series of these derivatives were evaluated for their antibiofilm activity, quantified by their minimum biofilm inhibitory concentrations (MBICs). The results indicated that these compounds possess broad-spectrum anti-biofilm activity. Notably, many of the tested compounds had MBIC values that were significantly lower (1/4 to 1/32) than their minimum inhibitory concentration (MIC) values. This suggests that at these concentrations, the compounds have a strong inhibitory effect on biofilm formation with minimal impact on bacterial growth.
One particular derivative, compound 21d , demonstrated a significant, concentration-dependent inhibition of biofilm formation. It was also observed to have a stable effect on S. pneumoniae (ATCC 49619), with a reduced tendency for drug resistance development over a 15-day period compared to the antibiotic linezolid. This suggests that such compounds could be valuable in combating bacterial resistance.
Table 2: Antibiofilm Activity of a 3-(Pyridine-3-yl)-2-Oxazolidinone Derivative
| Compound | Organism | MBIC (µg/ml) |
|---|---|---|
| 21d | S. pneumoniae | 0.5 |
Morphological and Kinetic Studies of Microbial Inhibition
Morphological and kinetic studies provide valuable insights into the mechanisms by which antimicrobial agents affect bacteria. For derivatives of 3-(pyridine-3-yl)-2-oxazolidinone, these studies have revealed significant effects on bacterial structure and growth dynamics.
Scanning electron microscopy (SEM) was used to observe the morphological changes in S. pneumoniae and S. aureus after treatment with active compounds such as 21b , 21d , and 21f at a concentration of 1/2 × MIC. Untreated S. pneumoniae appeared as cocci with a clear outline, a complete membrane, and a smooth surface. However, after exposure to the active compounds, the shape of S. pneumoniae was significantly altered. The studies observed damage to the cell walls and disordered cell permeability.
These morphological observations, combined with kinetic studies on bacterial growth, help to elucidate the mode of action of these compounds. The damage to the cell wall and disruption of cell permeability are key factors in their antibacterial activity. The inhibitory effect was also found to be concentration-dependent.
Applications in Materials Science and Polymer Chemistry
Incorporation of 3-(Acetamidomethyl)pyridine into Polymeric Architectures
There is no available data on the incorporation of this compound into polymeric architectures like functionalized polypyridines or for the development of advanced functional materials.
Pyridine-based Ligands in Coordination Polymers and Metal-Organic Frameworks
Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. wikipedia.orgmdpi.com Pyridine-based ligands are widely used due to the nitrogen atom's ability to coordinate strongly with metal centers. wikipedia.orgnih.gov This has led to the creation of countless MOFs and coordination polymers with diverse structures and applications in gas storage, separation, and catalysis. wikipedia.orgrsc.orgd-nb.info
Research in this area has explored a vast library of pyridine (B92270) ligands, including:
Pyridine-dicarboxylic acids: Used to create multi-dimensional frameworks with interesting topologies and potential for photoluminescence. rsc.orgresearchgate.netnih.gov
Bis(pyridyl) ligands: Flexible or rigid linkers that bridge metal centers to form complex networks. researchgate.net
Functionalized pyridines: Molecules like 3-acetamidopyridine (B189574) (note the different structure) have been used, but they typically act as simple monodentate ligands, coordinating only through the pyridine nitrogen, rather than forming extended networks. researchgate.net
Despite the extensive research into pyridine-based ligands for MOFs and coordination polymers, this compound has not been reported as a linker in these materials.
Photochemical Sensors and Biomarker Development
Photochemical sensors are devices that use a change in optical properties, such as fluorescence or color, to detect specific analytes. rsc.orgclausiuspress.com Pyridine derivatives are often incorporated into fluorescent chemosensors because their nitrogen atom can interact with metal ions, leading to a detectable change in the molecule's photophysical properties. mdpi.com
The development of such sensors and biomarkers is a highly active field, with research focusing on complex, tailored molecules like imidazo[1,2-a]pyridines, which exhibit intense luminescence. researchgate.netresearchgate.net These compounds are specifically designed and synthesized for high sensitivity and selectivity. researchgate.net There is no information in the scientific literature to suggest that the simpler this compound has been developed or utilized for these sophisticated sensing or biomarker applications.
Analytical Method Development and Validation for Research Applications
Chromatographic Method Development for Purity and Quantification
Chromatographic techniques are central to the separation, identification, and quantification of 3-(Acetamidomethyl)pyridine and its related substances. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for achieving high-resolution separation and sensitive detection.
High-Performance Liquid Chromatography (HPLC)
HPLC methods are widely employed for the determination of purity and for quantifying this compound in bulk drug substances and pharmaceutical formulations. nih.gov The development of a stability-indicating HPLC method is critical to separate the main compound from any potential degradation products or process-related impurities. researchgate.net
Method development for pyridine (B92270) derivatives often involves reversed-phase chromatography. researchgate.net Key parameters that are optimized during method development include the selection of the stationary phase (e.g., C18 column), mobile phase composition (e.g., a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), pH, and detector wavelength. researchgate.netlcms.cz For instance, a typical mobile phase might consist of an aqueous solution containing a buffering agent and an organic modifier, with the gradient or isocratic elution profile adjusted to achieve optimal separation. researchgate.nethelixchrom.com
A study focused on a novel pyridine derivative utilized an isocratic RP-HPLC method with a mobile phase of acetonitrile and water (30:70 v/v) and UV detection at 220 nm. researchgate.net The choice of a C18 column is common for the analysis of pyridine compounds due to its ability to retain and separate a wide range of analytes. researchgate.nethelixchrom.com The development process often involves screening different column chemistries and mobile phase conditions to achieve the desired resolution and peak shape. lcms.cz
Table 1: Illustrative HPLC Method Parameters for Pyridine Derivatives
| Parameter | Condition | Rationale |
| Column | C18, 5 µm, 4.6 x 250 mm | Provides good retention and separation for a broad range of polar and non-polar compounds. |
| Mobile Phase | Acetonitrile:Buffer (e.g., Ammonium (B1175870) Acetate) | The organic modifier (acetonitrile) and aqueous buffer allow for the manipulation of retention and selectivity. researchgate.net |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and separation efficiency. |
| Detection | UV at 254 nm | Many pyridine-containing compounds exhibit strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. nih.gov |
This table presents a generalized set of parameters. Actual conditions would be specifically optimized for this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Methods in Metabolomics and Other Fields
LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, making it an invaluable tool for analyzing complex biological samples. diva-portal.org In metabolomics, LC-MS methods are developed to simultaneously quantify multiple analytes, including pyridine compounds and their metabolites, in various biological matrices. cam.ac.uk
The development of an LC-MS method involves optimizing both the chromatographic separation and the mass spectrometric detection. cam.ac.uk This includes selecting the appropriate ionization source (e.g., electrospray ionization - ESI) and optimizing parameters such as spray voltage, gas temperatures, and collision energies for tandem mass spectrometry (MS/MS). cam.ac.uklipidmaps.org For quantitative analysis, the method is often operated in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity. cam.ac.uklipidmaps.org
A study on the quantification of nicotinamide (B372718) mononucleotide (NMN) and related pyridine compounds in murine tissues utilized a UHPLC-MS/MS method with positive electrospray ionization and MRM. cam.ac.uk This approach allowed for the sensitive and robust quantification of these compounds at picomole levels per milligram of tissue. cam.ac.uk The sample preparation, chromatographic separation, and MS detection were all optimized to achieve low limits of quantification. cam.ac.uk
Spectroscopic Methods for Quantitative Analysis
While chromatographic methods are dominant for quantitative analysis, spectroscopic techniques can also be employed, often in conjunction with other methods.
UV-Visible Spectroscopy , as a detector in HPLC, is the most common spectroscopic application for quantification. The absorbance of this compound at a specific wavelength is proportional to its concentration, allowing for quantification based on a calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly quantitative NMR (qNMR), can be used for the absolute quantification of compounds without the need for a reference standard of the analyte itself. However, its application for routine quantitative analysis is less common than HPLC due to lower sensitivity and more complex sample preparation. In the context of this compound, ¹H NMR has been used for structural characterization.
Infrared (IR) Spectroscopy is primarily used for the identification and structural elucidation of compounds by identifying functional groups. rsc.org While quantitative IR methods exist, they are generally less precise and less frequently used for the quantification of analytes in complex mixtures compared to chromatographic techniques.
Bioanalytical Methodologies for Biological Matrices
The quantification of this compound in biological matrices such as plasma, urine, or tissue homogenates requires the development and validation of specific bioanalytical methods. ich.orgeuropa.eu These methods must be highly sensitive and selective to accurately measure low concentrations of the analyte in the presence of numerous endogenous components. nih.gov
LC-MS/MS is the gold standard for bioanalytical quantification due to its superior sensitivity and specificity. cam.ac.uknih.gov The development of a bioanalytical method involves several key steps:
Sample Preparation: This is a critical step to remove interfering substances from the biological matrix and concentrate the analyte. Techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov
Chromatographic Separation: Similar to other HPLC methods, the goal is to achieve good separation of the analyte from matrix components.
Mass Spectrometric Detection: Optimization of MS parameters is crucial for achieving the required sensitivity. cam.ac.uk
The validation of bioanalytical methods is rigorously governed by regulatory guidelines from bodies like the FDA and EMA. europa.eufda.gov
Quality Control and Assurance in Chemical Synthesis and Characterization
Quality control (QC) and quality assurance (QA) are integral to the synthesis and characterization of this compound. This ensures that the compound meets predefined specifications for identity, purity, and strength.
During chemical synthesis, in-process controls are used to monitor the progress of the reaction and the formation of impurities. researchgate.net After synthesis, the final product is characterized using a battery of analytical techniques to confirm its structure and assess its purity. These techniques typically include:
Chromatography (HPLC, TLC): To determine the purity and identify any related substances. researchgate.net
Spectroscopy (NMR, IR, MS): To confirm the chemical structure of the compound. researchgate.netrsc.org
Melting Point Analysis: As an indicator of purity. researchgate.netrsc.org
The quality control process ensures that each batch of this compound is consistent and meets the required quality standards before its use in further research or development.
Validation Parameters in Analytical Research (e.g., Accuracy, Precision, Linearity, Robustness)
The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. pmda.go.jp According to guidelines from the International Council for Harmonisation (ICH) and other regulatory bodies, the following parameters are typically evaluated: pmda.go.jpfda.gov
Accuracy: This refers to the closeness of the measured value to the true value. pmda.go.jpfda.gov It is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix. pmda.go.jp
Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. pmda.go.jpfda.gov It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability, intermediate precision, and reproducibility. pmda.go.jp
Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. pmda.go.jpfda.gov It is determined by analyzing a series of solutions of known concentrations. researchgate.net
Range: The range is the interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. pmda.go.jpfda.gov
Specificity (or Selectivity): This is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. pmda.go.jpedqm.eu
Limit of Detection (LOD): This is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.netpmda.go.jp
Limit of Quantitation (LOQ): This is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govpmda.go.jp
Robustness: This measures the capacity of the method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. researchgate.netpmda.go.jp
Table 2: Typical Acceptance Criteria for HPLC Method Validation (Assay)
| Validation Parameter | Acceptance Criteria |
| Accuracy | 98.0% - 102.0% recovery |
| Precision (RSD) | ≤ 2.0% |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Specificity | No interference from blank, placebo, or known impurities at the retention time of the analyte peak. |
These criteria are illustrative and may vary depending on the specific application and regulatory requirements. pmda.go.jpfda.gov
Future Research Directions and Translational Potential
Exploration of Novel Synthetic Pathways and Eco-Friendly Approaches
The synthesis of pyridine (B92270) derivatives is a well-established field, but there is a continuous drive towards developing more efficient, cost-effective, and environmentally benign methodologies. Future research will likely focus on moving beyond traditional multi-step syntheses, which can be time-consuming and generate significant waste.
Key areas of exploration include:
Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times and improve yields for the synthesis of various pyridine derivatives. organic-chemistry.orgresearchgate.netacs.org One-pot Bohlmann-Rahtz procedures conducted under microwave irradiation at elevated temperatures can produce polysubstituted pyridines in minutes rather than hours, often with superior yields compared to conventional heating methods. organic-chemistry.org This approach offers a greener, more energy-efficient process. organic-chemistry.orgjocpr.com
Enzymatic Synthesis: Biocatalysis presents a highly selective and eco-friendly alternative to traditional chemical synthesis. Enzymes like lipase (B570770) have been used to catalyze the synthesis of pyridine esters and α-aminophosphonate derivatives under mild conditions. researchgate.netresearchgate.net A chemo-enzymatic approach combining chemical synthesis with biocatalysis has been developed for the asymmetric dearomatization of activated pyridines to prepare stereochemically precise piperidines, which are prevalent in medicinally relevant compounds. acs.org
Green Catalysts and Solvents: The use of reusable and non-toxic catalysts, such as activated fly ash, is being explored for the synthesis of related heterocyclic systems like imidazo[1,2-a]pyridines. bhu.ac.in Similarly, employing greener solvents like ethanol (B145695) or even solvent-free conditions for multicomponent reactions represents a significant step towards sustainable chemical production. acs.orgrsc.orgtandfonline.com
| Approach | Description | Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions, often in one-pot procedures. | Reduced reaction times (minutes vs. hours), higher yields, energy efficiency. | organic-chemistry.orgacs.orgjocpr.com |
| Enzymatic Catalysis | Employs enzymes (e.g., lipases, oxidases) to catalyze specific transformations. | High selectivity, mild reaction conditions, reduced byproducts, sustainability. | researchgate.netresearchgate.netacs.org |
| Green Catalysts | Uses environmentally friendly and reusable catalysts like activated fly ash. | Reduced toxicity, catalyst reusability, lower cost. | bhu.ac.in |
| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step to form a complex product. | High atom economy, procedural simplicity, reduced waste. | bohrium.com |
Advanced Computational Design of Derivatives with Enhanced Bioactivity
Computational chemistry is an indispensable tool for accelerating drug discovery by predicting the biological activity of novel compounds before their synthesis. For derivatives of 3-(Acetamidomethyl)pyridine, these methods can guide the rational design of molecules with improved potency, selectivity, and pharmacokinetic profiles.
Future directions in this area involve:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, including methods like CoMFA and CoMSIA, can build robust models that correlate the structural features of pyridine derivatives with their biological activity. mdpi.com These models generate contour maps that highlight regions where steric bulk, electrostatic charge, or hydrophobicity could be modified to enhance bioactivity, guiding the design of new, more potent analogues. mdpi.com
Molecular Docking and Dynamics: Molecular docking simulations are used to predict how a ligand binds to the active site of a biological target. This has been applied to design imidazo[4,5-b]pyridine derivatives as Aurora kinase inhibitors and thiazole-pyridine hybrids as potential COVID-19 inhibitors. acs.orgmdpi.com Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor complex, assessing the stability of the binding pose and key interactions over time. mdpi.comresearchgate.netacs.org This enhanced workflow, which simulates the ligand in its relevant biological environment (e.g., a cell membrane), holds promise for improving the accuracy of predictions for ligands targeting membrane-associated proteins like Protein Kinase C (PKC). researchgate.netacs.org
| Technique | Application | Outcome | Reference |
|---|---|---|---|
| 3D-QSAR (CoMFA/CoMSIA) | Modeling the relationship between molecular structure and activity for Aurora kinase inhibitors. | Generates predictive models and contour maps to guide structural modifications for enhanced potency. | mdpi.com |
| Molecular Docking | Predicting the binding mode of pyridine derivatives to targets like the bacterial ribosome or viral proteases. | Identifies key binding interactions and provides a basis for structure-based design. | mdpi.combohrium.com |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of ligand-protein complexes in a biological environment. | Assesses binding stability, conformational changes, and provides a more realistic model of interaction. | mdpi.comresearchgate.netacs.org |
| Virtual Screening | Filtering large chemical libraries to identify promising candidates for experimental validation. | Reduces time and cost by prioritizing compounds with a higher likelihood of activity. | auctoresonline.org |
Identification of New Biological Targets and Elucidation of Complex Mechanisms
The this compound scaffold is a component of molecules that interact with a diverse range of biological targets, suggesting significant translational potential. Future research will aim to identify new targets and understand the complex molecular mechanisms underlying their activity.
Promising areas of investigation include:
Inhibition of Novel Cancer Targets: Derivatives incorporating the pyridine motif have shown inhibitory activity against several key proteins implicated in cancer.
p97/VCP: Pyridine and pyrimidine (B1678525) compounds are being developed as allosteric inhibitors of the AAA ATPase p97, a critical regulator of protein homeostasis that is a target in cancers like multiple myeloma. google.comacs.org
Aurora Kinases: Imidazo[4,5-b]pyridine derivatives have been optimized as potent, selective, and orally bioavailable dual inhibitors of Aurora kinases and FLT3, which are crucial targets in acute myeloid leukemia (AML). acs.orgnih.govacs.org
Development of Novel Antimicrobials: With rising antibiotic resistance, new scaffolds are urgently needed. Derivatives of 3-(pyridine-3-yl)-2-oxazolidinone containing an acetamidomethyl group have demonstrated strong antibacterial activity against Gram-positive bacteria, including strains resistant to other antibiotics.
Targeted Protein Degradation: A cutting-edge therapeutic modality involves Proteolysis-Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of a target protein. The pyridine ring is a common component in the "linker" portion of PROTACs, where it can improve physicochemical properties like solubility and cell permeability. nih.govfrontiersin.org This strategy allows for the targeting of proteins that have been traditionally difficult to inhibit.
| Biological Target | Therapeutic Area | Mechanism/Role of Pyridine Scaffold | Reference |
|---|---|---|---|
| p97/VCP ATPase | Oncology | Core scaffold of allosteric inhibitors targeting protein homeostasis pathways. | google.comacs.org |
| Aurora Kinases A/B | Oncology (e.g., AML) | Core of imidazo[4,5-b]pyridine inhibitors that bind the ATP-binding site. | acs.orgacs.orgtandfonline.com |
| Bacterial 50S Ribosome | Infectious Disease | Part of oxazolidinone derivatives that inhibit bacterial protein synthesis. | rsc.org |
| Various (e.g., BRD4, CARM1) | Oncology, other | Component of the linker in PROTACs to induce targeted protein degradation. | nih.govfrontiersin.org |
Development of Advanced Materials with Tunable Properties
Beyond its biological applications, the this compound structure is a versatile building block for creating advanced materials. The pyridine nitrogen provides a strong coordination site for metal ions, making its derivatives excellent ligands for the construction of functional coordination complexes and polymers. wikipedia.orgalfachemic.com
Future research in materials science could focus on:
Luminescent Lanthanide Complexes: Pyridine-based ligands, such as those derived from pyridine dicarboxylic acids, are effective sensitizers for lanthanide ions (e.g., Eu³⁺, Tb³⁺). scispace.com The ligand absorbs light efficiently and transfers the energy to the metal ion, which then emits light at its characteristic wavelength. This property is highly valuable for applications in bio-imaging, sensors, and electroluminescent devices. scispace.comresearchgate.net By modifying the pyridine scaffold, the photophysical properties like quantum yield and luminescence lifetime can be finely tuned. scispace.com
Coordination Polymers and MOFs: The ability of pyridine derivatives to bridge multiple metal centers allows for the self-assembly of one-, two-, and three-dimensional coordination polymers. acs.org Pyridine-containing oxazolidinones have been used to generate metal-organic frameworks (MOFs). rsc.org These materials possess porous structures and high surface areas, making them suitable for applications in gas storage, separation, and catalysis.
Catalytic Metal Complexes: Transition metal complexes containing pyridine ligands are widely used as catalysts in various organic transformations, including polymerization, hydrogenation, and hydroformylation reactions. alfachemic.comnih.gov The electronic and steric properties of the this compound ligand can be modified to control the activity and selectivity of the metal center.
Integration of Multi-Omics Approaches in Biological Evaluation
To fully understand the biological impact of this compound derivatives and accelerate their clinical translation, future studies must move beyond single-target assays and embrace a systems-level perspective. The integration of multi-omics technologies—such as proteomics, transcriptomics, and metabolomics—can provide a comprehensive view of how these compounds affect cellular networks.
Proteomics for Target and Off-Target Identification: Mass spectrometry-based proteomics can be used to globally quantify changes in protein expression and post-translational modifications (e.g., phosphorylation) in cells treated with a compound. This approach can confirm engagement with the intended target and simultaneously reveal unintended off-target interactions, providing critical insights into a drug's efficacy and potential toxicity.
Transcriptomics to Uncover Mechanistic Pathways: By analyzing changes in gene expression (mRNA levels) following treatment, transcriptomics can elucidate the downstream signaling pathways affected by a compound. For an inhibitor of a kinase like Aurora, this could reveal impacts on cell cycle regulation, apoptosis, and other cellular processes.
Metabolomics to Assess Functional Outcomes: Metabolomics measures the dynamic changes in small-molecule metabolites within a cell. This can reveal how a compound alters cellular metabolism, which is often reprogrammed in diseases like cancer. This functional readout can help to understand the ultimate physiological consequences of target inhibition.
By integrating data from these different "omics" layers, researchers can build a more complete and nuanced model of a compound's mechanism of action, identify predictive biomarkers for patient response, and anticipate potential resistance mechanisms, thereby de-risking and accelerating the drug development process.
Q & A
Basic: What are the key synthetic routes for preparing 3-(Acetamidomethyl)pyridine, and what analytical techniques confirm its purity?
Answer:
The synthesis of this compound typically involves acetylation of 3-(aminomethyl)pyridine using acetic anhydride under reflux conditions. A modified protocol from the 4-isomer synthesis () can be adapted:
Synthetic Steps :
- React 3-(aminomethyl)pyridine with acetic anhydride in a 1:2 molar ratio under nitrogen.
- Reflux for 1–2 hours to ensure complete acetylation.
- Purify via recrystallization (e.g., diethyl ether) or column chromatography.
Analytical Validation :
- NMR : should show a singlet at δ ~2.1 ppm (acetamido CH) and a multiplet for the pyridine protons (δ 7.0–8.5 ppm). will confirm the carbonyl (C=O) at ~170 ppm.
- IR : Key peaks include ν(N–H) at ~3265 cm, ν(C=O) at ~1643 cm, and amide II band at ~1556 cm (adapted from ) .
- Mass Spectrometry : Molecular ion peak [M+H] at m/z 151.
Basic: How does the acetamidomethyl group at the 3-position influence solubility and reactivity compared to other pyridine derivatives?
Answer:
The 3-substituted acetamidomethyl group introduces both electronic and steric effects:
- Solubility : The amide group enhances hydrophilicity via hydrogen bonding, improving solubility in polar solvents (e.g., DMSO, water) compared to non-substituted pyridines.
- Reactivity :
- Electronic Effects : The electron-withdrawing acetamido group directs electrophilic substitution to the pyridine’s 2- and 4-positions.
- Steric Hindrance : The bulky substituent reduces reactivity at the 3-position, favoring regioselective modifications at other sites.
- Comparative Data : Pyridines with substituents at the 2- or 4-positions (e.g., 2-acetylpyridine) exhibit distinct reactivity patterns due to differing resonance effects .
Advanced: What quantum chemical methods predict the molecular geometry and electronic properties of this compound?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometry and predict electronic properties:
- Geometry Optimization : Computes bond lengths (e.g., C–N: ~1.34 Å, C=O: ~1.22 Å) and angles (e.g., C–N–C: ~120°).
- Electronic Properties :
- HOMO-LUMO gaps (~5.2 eV) indicate stability.
- Electrostatic potential maps highlight nucleophilic/electrophilic regions.
- Validation : Compare computed IR/Raman spectra with experimental data to confirm accuracy. Raw DFT data from similar pyridine derivatives ( ) can guide parameter selection .
Advanced: How can researchers resolve discrepancies in reported spectral data (e.g., NMR, IR) for this compound?
Answer:
Discrepancies arise from solvent effects, impurities, or instrumentation. Methodological approaches include:
Cross-Validation :
- Use deuterated solvents (e.g., DMSO-d) for consistent NMR shifts.
- Compare with X-ray crystallography data (if available) for structural confirmation.
Computational Aids :
- Simulate NMR chemical shifts using software (e.g., Gaussian) to match experimental data.
Multi-Technique Analysis :
- Combine IR, , and mass spectrometry to identify impurities (e.g., unreacted starting material) .
Advanced: What strategies optimize regioselectivity in synthesizing this compound to minimize positional isomers?
Answer:
Key strategies to enhance regioselectivity:
Protecting Groups : Temporarily block reactive sites (e.g., 4-position) during acetylation.
Catalytic Control : Use Lewis acids (e.g., ZnCl) to direct acetylation to the 3-position.
Reaction Conditions :
- Low temperatures (0–5°C) slow competing reactions.
- Solvent polarity (e.g., DMF vs. THF) influences transition-state stabilization.
Post-Synthesis Analysis :
- Monitor reaction progress via TLC or HPLC to detect/bypass isomer formation .
Advanced: How does the acetamidomethyl group impact pharmacological activity in drug design?
Answer:
The acetamidomethyl group enhances bioactivity through:
- Binding Interactions : The amide forms hydrogen bonds with target proteins (e.g., kinases).
- Structural Rigidity : Conformational flexibility aids in fitting diverse binding pockets.
- Case Study : Pyridine-pyrrolidine hybrids ( ) show anticancer activity via similar mechanisms, suggesting potential for this compound derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
